![molecular formula C13H21ClN2O B3027658 1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride CAS No. 1353973-97-3](/img/structure/B3027658.png)
1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride
Overview
Description
The compound "1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a methoxybenzyl group and a piperazine ring, which are common motifs in medicinal chemistry due to their pharmacological properties. For instance, the first paper describes a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment, which were synthesized and tested for their affinity to dopamine D4 and D2 receptors . The second paper discusses a compound obtained by reacting 4-hydroxy-3-methoxybenzaldehyde with 1-amino-4-methylpiperazine, which also contains a methoxyphenyl group attached to a piperazine ring .
Synthesis Analysis
The synthesis of related compounds involves the formation of piperazine derivatives with various substituents. In the first paper, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is highlighted, which shows high affinity for the dopamine D4 receptor . The second paper describes a solvent-free reaction to obtain a compound with a methoxyphenyl group linked to a piperazine ring via an iminomethyl bridge . These methods suggest that the synthesis of "1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride" could potentially involve similar strategies, such as nucleophilic substitution reactions or reductive amination, to introduce the methoxybenzyl and methyl groups onto the piperazine core.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The piperazine ring typically adopts a chair conformation, which is observed in the compound described in the second paper . This conformation is important for the interaction of the molecule with biological targets. The presence of substituents like the methoxybenzyl group can influence the overall conformation and, consequently, the pharmacological profile of the compound.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. The papers do not provide specific reactions for "1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride," but they do mention the formation of intermolecular hydrogen bonds in the crystal structure of a related compound . Such interactions are indicative of the potential reactivity and binding capabilities of piperazine derivatives, which can form hydrogen bonds with biological targets or within their crystal lattice.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are determined by their molecular structure. The strong intermolecular hydrogen bonding mentioned in the second paper suggests that similar compounds could have high melting points and stability in the solid state . The presence of a methoxy group could also influence the compound's solubility in organic solvents. These properties are essential for the pharmacokinetic profile of the compound, affecting its absorption, distribution, metabolism, and excretion in the body.
Scientific Research Applications
Synthesis and Pharmacological Activities
Synthesis of Novel Heterocyclic Compounds : A study by Bekircan et al. (2015) involved synthesizing various heterocyclic compounds derived from 1-(4-methoxybenzyl)-2-methylpiperazine hydrochloride, demonstrating significant lipase and α-glucosidase inhibition activities (Bekircan, Ülker, & Menteşe, 2015).
Development of Bioactive Mannich Bases : Research by Gul et al. (2019) focused on synthesizing new phenolic Mannich bases with piperazines, including derivatives of 1-(4-methoxybenzyl)-2-methylpiperazine. These compounds exhibited cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Antimicrobial Activity : Maheta et al. (2012) synthesized a series of novel imidazole derivatives, including those with a 1-(4-methoxybenzyl)-2-methylpiperazine structure, demonstrating potential antimicrobial activities (Maheta, Patel, & Naliapara, 2012).
Pharmacological Research and Applications
Cyclooxygenase Inhibitor Studies : Dohi et al. (1993) researched 1-[(4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl]-4-methylpiperazine hydrochloride (FR122047), finding it to be a potent cyclooxygenase inhibitor with significant anti-platelet actions, suggesting its potential as a useful anti-platelet agent (Dohi et al., 1993).
Analgesic Effect Profile : Ochi et al. (2000) explored the analgesic effects of FR122047 in chemical nociceptive models, concluding that it could be a valuable analgesic agent due to its selectivity for cyclooxygenase-1 over cyclooxygenase-2 (Ochi, Motoyama, & Goto, 2000).
Future Directions
Future research could focus on the synthesis and potential applications of “1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride”. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential as an anticancer agent . Similar studies could be conducted with “1-(4-Methoxybenzyl)-2-methylpiperazine hydrochloride”.
Mechanism of Action
Target of Action
Similar compounds such as piperazine are known to target parasitic roundworms . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . This could provide some insight into the compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could potentially be involved . This reaction involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .
Result of Action
The formation of oximes and hydrazones is a known result of reactions involving similar compounds . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Action Environment
It’s known that the rate of reaction of similar compounds can be influenced by factors such as electronegativity .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12;/h3-6,11,14H,7-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEIFJDQAKKNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353973-97-3 | |
Record name | Piperazine, 1-[(4-methoxyphenyl)methyl]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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